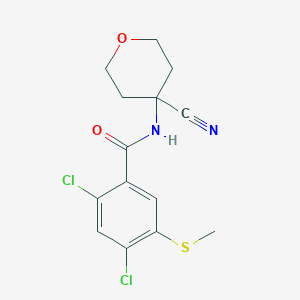

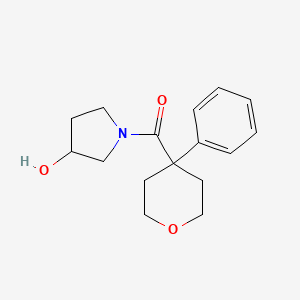

![molecular formula C21H18N6O2 B2540718 Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate CAS No. 946298-81-3](/img/structure/B2540718.png)

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves starting with a base structure and adding various functional groups. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, with the key step being a Pt-cinchona catalyzed enantioselective hydrogenation . Similarly, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one is achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate, which then allows for the creation of novel phenylazopyrimidone dyes . These methods suggest that the synthesis of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate could potentially involve a multi-step reaction, starting with a simple molecule and adding the necessary functional groups through reactions like catalyzed hydrogenation or condensation with cyanoacetate derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate can be complex, with multiple rings and substituents. The single crystal structure determination and molecular modeling of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate provides insight into how the length of alkyl chains can affect the molecular stacking and conformation . This suggests that the molecular structure of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate would also be influenced by the specific substituents attached to the benzene and pteridine rings.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate can be quite varied. For example, the preparation of peptidyl 2,2-difluoro-3-aminopropionate involves a Reformatsky reaction followed by N-debenzylation and coupling to a peptide sequence . This indicates that Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate could also undergo reactions such as coupling with other molecules or protective group removal, depending on the desired end product.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate are not directly reported, the properties of similar compounds can be inferred. The solubility, crystallinity, and absorption ability of phenylazopyrimidones, for example, are affected by the nature of substituents and the solvent used . The mesogenic behaviors of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate are influenced by the length of alkyl chains . These findings suggest that the physical and chemical properties of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate would be similarly influenced by its molecular structure and the external conditions such as solvent and temperature.

科学的研究の応用

Organic Synthesis and Chemical Modifications

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate serves as a versatile intermediate in organic synthesis. For example, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, showcasing its utility in creating potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992). Furthermore, its derivatives have been explored for their antiplatelet activity, indicating potential therapeutic applications (Chen et al., 2008).

Antimicrobial Agents

Compounds derived from Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate have been investigated for their antimicrobial properties. New quinazolines, for instance, have shown promise as potential antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Material Science and Supramolecular Chemistry

In material science, derivatives of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate have contributed to the development of novel materials. For instance, multicomponent Platinum(II) cages with tunable emission properties have been synthesized, showcasing the compound's role in creating materials with potential applications in sensing and imaging (Zhang et al., 2017).

Drug Development and Pharmacology

In the realm of drug development, the compound and its derivatives have been explored for various pharmacological activities. Synthesis and investigation of novel nitric oxide donating hybrid drugs derived from Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate have shown potential in anti-inflammatory activity, pointing towards new therapeutic avenues (Chandak et al., 2012).

特性

IUPAC Name |

ethyl 4-[(4-anilinopteridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNDIVSYQBLBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)